3-phenyl-N-(propan-2-yl)butanamide
Description
Properties
IUPAC Name |
3-phenyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)14-13(15)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADGNRUCRJGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(propan-2-yl)butanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. The general procedure includes the halogenation of primary nitroalkanes followed by amidation . Another method involves the reaction of 3-phenylbutanoic acid with isopropylamine under appropriate conditions to form the desired amide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-phenyl-N-(propan-2-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an anticonvulsant.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act on neuronal sodium channels, calcium channels, and NMDA receptors, leading to its analgesic and anticonvulsant effects . The compound’s ability to modulate these pathways makes it a promising candidate for further research in pain management and epilepsy treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
The nitrogen substituent significantly impacts steric bulk and electronic properties:
- 3-Oxo-N,N-di(propan-2-yl)butanamide (CAS 1044637-58-2): Features two isopropyl groups and a ketone at C3. The ketone increases polarity, while dual isopropyl groups enhance steric effects, making it less reactive in nucleophilic substitutions .
- 3-Phenyl-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 432536-49-7): The trifluoromethylphenyl group adds strong electron-withdrawing effects, improving metabolic stability and binding affinity in drug design .
Variations in the Carbon Backbone
Modifications to the butanamide chain alter molecular geometry and functional group placement:
- 3-Oxo-2-phenylbutanamide : A ketone at C3 and phenyl at C2 make it a precursor in amphetamine synthesis. The ketone facilitates reductive amination, a key step in illicit drug production .
- 2-Amino-3-methyl-N-[3-(propan-2-yl)phenyl]butanamide: An amino group at C2 increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the target compound .
Functional Group Additions
Additional functional groups modulate bioactivity:
- 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1): The acetyl group introduces a reactive ketone, enabling further derivatization (e.g., Schiff base formation) .
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : A chlorophenethyl moiety and methoxynaphthalene enhance π-π stacking interactions, relevant in protein-ligand binding .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Steric Effects : Bulky substituents like isopropyl or trifluoromethylphenyl reduce enzymatic degradation, extending half-life in vivo .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the amide bond against hydrolysis, critical for drug design .
- Biological Activity: Amino or acetyl groups enhance interaction with biological targets (e.g., enzymes, receptors) via hydrogen bonding or covalent modification .
- Synthetic Utility : Ketone-containing analogs (e.g., 3-oxo derivatives) serve as intermediates in multi-step syntheses, such as reductive amination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
